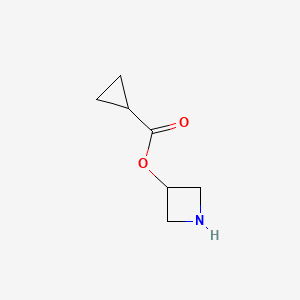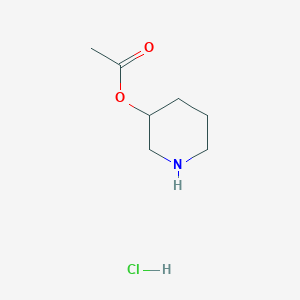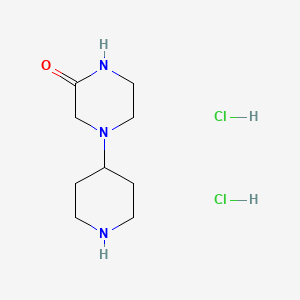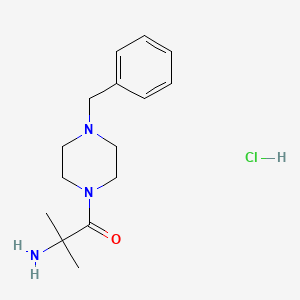![molecular formula C9H13BrN2O B1525270 3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol CAS No. 1220034-64-9](/img/structure/B1525270.png)
3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol
Descripción general
Descripción
The compound “3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol” is a derivative of 5-Bromo-3-methylpyridin-2-amine . It has a molecular formula of C6H7BrN2 and a molecular weight of 187.04 g/mol .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=CN=C1N)Br . This notation provides a way to represent the structure of the compound in a text format .Chemical Reactions Analysis
The compound could potentially be involved in various chemical reactions. For instance, it could act as a raw material to prepare 2:2’-dipyridyl and its derivatives . It may also be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.04 g/mol . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol is involved in the synthesis of various heterocyclic compounds due to its reactivity and functional groups. For instance, it has been utilized in the synthesis of pyridinecarboxamides through aromatic nucleophilic substitution reactions. These compounds, including nicotinamide derivatives, have been investigated for their antitumor properties, showing considerable in vitro effectiveness against various human tumor cell lines, particularly breast cancer (Girgis, Hosni, & Barsoum, 2006). Moreover, reactions of similar compounds with primary aromatic amines have afforded 2-(arylamino)-3-pyridinecarboxamides, highlighting the versatility of related structures in synthetic organic chemistry and their potential in medicinal chemistry.
Application in Synthesis of Ionic Liquids
Research has also explored the compound's utility in synthesizing new classes of ionic liquids, demonstrating its potential in green chemistry. For example, beta-amino alcohols N-2'-pyridylmethyl substituted were prepared under solvent-free conditions through the Lewis acid-catalyzed aminolysis of 1,2-epoxides, leading to environmentally friendly synthesis pathways for ionic liquids (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004). This approach underscores the significance of such compounds in developing sustainable chemical processes.
Role in Metal-Promoted Reactions
Further investigations have revealed the compound's role in metal-promoted reactions, particularly in the formation of 2-pyridinyl-2-oxazolines within the coordination sphere of copper (II) and cobalt (II). The structural analysis of these reactions and their products has provided insights into the ligand coordination modes and the stereochemistry of complex formations, showcasing the compound's utility in inorganic and coordination chemistry (Segl, Jamnický, Koman, & Głowiak, 1998).
Safety and Hazards
Mecanismo De Acción
Target of action
Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. The specific targets of a compound depend on its chemical structure and properties .
Mode of action
The compound might bind to its target protein and alter its function. This could involve inhibiting an enzyme’s activity, activating a receptor, or blocking a receptor’s interaction with its natural ligand .
Biochemical pathways
The compound’s interaction with its target protein could affect various biochemical pathways. For example, it might inhibit a pathway involved in the synthesis of a certain molecule, or it might activate a pathway that triggers a specific cellular response .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of specific transport proteins can affect these properties .
Result of action
The compound’s action at the molecular and cellular levels can lead to observable effects at the tissue, organ, and organism levels. These effects depend on factors such as the compound’s potency, the sensitivity of its target, and the physiological context .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
3-[(5-bromo-3-methylpyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-5-8(10)6-12-9(7)11-3-2-4-13/h5-6,13H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJZDSBJHJMJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



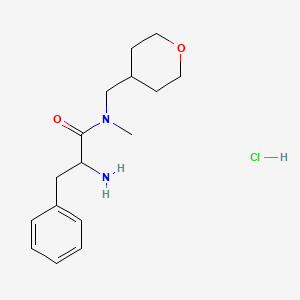
![3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1525190.png)


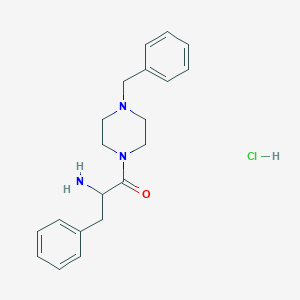
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)
![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)

